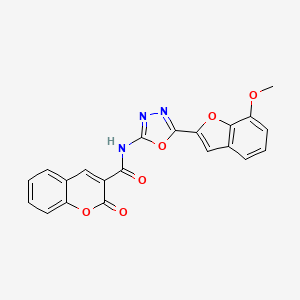

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13N3O6/c1-27-15-8-4-6-12-10-16(28-17(12)15)19-23-24-21(30-19)22-18(25)13-9-11-5-2-3-7-14(11)29-20(13)26/h2-10H,1H3,(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARNBHXXHSSMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzofuran compounds, a key structural component of this molecule, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.

Mode of Action

It’s known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes. For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects on different types of cancer cells.

Biochemical Pathways

Benzofuran derivatives have been shown to impact a variety of biochemical pathways due to their broad range of biological activities.

Pharmacokinetics

The bioavailability of benzofuran derivatives can be influenced by their physicochemical properties and the presence of functional groups.

Biological Activity

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

- Benzofuran moiety : Known for various pharmacological properties.

- Oxadiazole ring : Associated with activities such as antioxidant and anticancer effects.

- Chromene structure : Often linked to neuroprotective and anti-inflammatory properties.

The molecular formula of this compound is with a molecular weight of approximately 379.4 g/mol .

Antioxidant Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antioxidant properties. For instance, studies have demonstrated that related oxadiazole compounds show strong free radical scavenging abilities and reducing power . The presence of the methoxy group in the benzofuran enhances solubility, potentially increasing bioavailability and efficacy in biological systems.

Enzyme Inhibition

This compound may also exhibit enzyme inhibitory effects. Similar compounds have been shown to inhibit enzymes such as cholinesterases and glucosidases, which are crucial in metabolic pathways . This inhibition can lead to therapeutic applications in conditions like diabetes and neurodegenerative diseases.

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Studies on related chromene derivatives have shown significant activity against various cancer cell lines, including colon cancer (HT-29) and leukemia (K562). For example, one study reported IC₅₀ values of 7.98 µM against HT-29 cells for structurally similar compounds . The underlying mechanisms often involve apoptosis induction through various signaling pathways.

Case Studies and Research Findings

- Oxadiazole Compounds : A comparative study on oxadiazole derivatives highlighted their broad spectrum of biological activities, including antioxidant and anticancer effects. The study utilized both in vitro assays and molecular modeling techniques to confirm these activities .

- Benzofuran Derivatives : Research on benzofuran-containing compounds revealed their neuroprotective effects through inhibition of oxidative stress pathways. These findings suggest that the benzofuran moiety enhances the overall therapeutic profile of the compound .

- Chromene-Based Anticancer Agents : A detailed investigation into chromene derivatives demonstrated their efficacy against various cancer cell lines, emphasizing the importance of structural modifications in enhancing bioactivity .

Summary Table of Biological Activities

| Compound | Biological Activity | Mechanism/Notes |

|---|---|---|

| This compound | Antioxidant | Free radical scavenging; reducing power |

| Related Oxadiazole Compounds | Enzyme Inhibition | Inhibits cholinesterases and glucosidases |

| Chromene Derivatives | Anticancer | Induces apoptosis in cancer cell lines |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The oxadiazole ring is known for its ability to interact with DNA and inhibit cancer cell proliferation. For instance:

- Case Study : In vitro assays demonstrated that N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves apoptosis induction through the activation of caspases and the modulation of cell cycle regulators.

Antimicrobial Properties

The compound has shown promise in combating bacterial and fungal infections. Its structural components allow for interaction with microbial enzymes.

- Case Study : Research indicated that derivatives of this compound displayed antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The oxadiazole moiety enhances membrane permeability, facilitating the compound's entry into bacterial cells.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a valuable tool in biochemical research.

- Case Study : this compound has been studied for its inhibitory effects on protein kinases involved in cancer signaling pathways. This inhibition can lead to decreased tumor growth in preclinical models .

Neuroprotective Effects

Preliminary findings suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

- Case Study : In animal models of Alzheimer's disease, the compound demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function. This suggests a mechanism involving modulation of neuroinflammatory responses.

Photophysical Properties

The unique structure of this compound allows it to exhibit interesting photophysical properties.

- Application : It can be utilized in the development of organic light-emitting diodes (OLEDs) due to its ability to emit light upon excitation. Studies have shown that integrating this compound into polymer matrices enhances the efficiency of light emission .

Sensor Development

The compound's reactivity with various analytes makes it suitable for sensor applications.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide?

- Methodological Answer : Synthesis typically involves coupling chromene-3-carboxylic acid derivatives with 1,3,4-oxadiazole precursors. For example:

-

Step 1 : Activation of the carboxylic acid using coupling agents like EDCI or DCC in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base .

-

Step 2 : Cyclization of the intermediate hydrazide to form the 1,3,4-oxadiazole ring under reflux with phosphorus oxychloride (POCl₃) or other dehydrating agents .

-

Purification : Recrystallization in solvents like diethyl ether or ethanol improves yield and purity (e.g., 64% yield in analogous chromene-oxadiazole hybrids) .

Reaction Parameter Example Conditions Impact on Yield Solvent Anhydrous DCM Prevents hydrolysis Base Triethylamine Neutralizes HCl byproduct Temperature Room temperature or reflux Affects reaction kinetics

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

- 1H NMR : Key signals include the methoxy group (δ ~3.8–4.0 ppm), benzofuran protons (δ 6.5–8.5 ppm), and oxadiazole-linked protons (δ 8.0–8.8 ppm). For example, in a related chromene derivative, the methoxy signal appeared at δ 3.46 ppm .

- 13C NMR : Carbonyl carbons (δ 160–170 ppm) and aromatic carbons (δ 100–150 ppm) are critical markers. The chromene-2-oxo group in showed δ 164.20 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm error. A chromene-oxime derivative had a theoretical mass of 420.2049 and observed 420.2046 .

Advanced Research Questions

Q. What computational or experimental methods can elucidate the role of the oxadiazole ring in stabilizing the compound’s bioactivity?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess the oxadiazole ring’s resistance to metabolic degradation .

- Enzyme Inhibition Assays : Compare activity of the oxadiazole-containing compound against analogs with substituted rings (e.g., thiadiazole) to identify pharmacophore contributions .

- X-ray Crystallography : Resolve crystal structures to study intermolecular interactions (e.g., hydrogen bonding with target proteins) .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Ensure consistent molar concentrations and assay protocols (e.g., MIC values in antifungal studies) .

- Control Experiments : Use reference compounds (e.g., fluconazole for antifungal assays) to validate experimental conditions .

- Meta-Analysis : Cross-reference data from multiple studies, accounting for variables like cell line viability or solvent effects (e.g., DMSO concentration ≤1%) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance membrane permeability .

- Nanoparticle Encapsulation : Use PEGylated liposomes to improve aqueous solubility and reduce hepatic clearance .

- LogP Measurement : Determine partition coefficients via HPLC to guide formulation (target LogP ~2–4 for oral bioavailability) .

Data-Driven Analysis Questions

Q. How should researchers interpret conflicting NMR assignments for benzofuran and oxadiazole protons?

- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous protons with adjacent carbons. For example, in , the δ 8.76 ppm proton was assigned to the oxime group via HMBC correlations .

- Comparative Analysis : Overlay spectra with structurally validated analogs (e.g., chromene derivatives in ) to identify deviations caused by substituents .

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data in hybrid benzofuran-oxadiazole compounds?

- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., IC₅₀ values) .

- Cluster Analysis : Group compounds by functional groups (e.g., electron-withdrawing vs. donating) to identify activity trends .

Theoretical Framework Questions

Q. What bioisosteric principles justify combining benzofuran and oxadiazole moieties in this compound?

- Rationale : The oxadiazole ring serves as a bioisostere for ester or amide groups, improving metabolic stability while maintaining hydrogen-bonding capacity. Benzofuran contributes aromatic stacking interactions with target enzymes (e.g., cytochrome P450) .

- Validation : Compare inhibition constants (Ki) of the hybrid compound with benzofuran-only or oxadiazole-only analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.